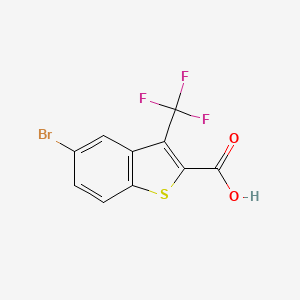

5-Bromo-3-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid

Description

Properties

IUPAC Name |

5-bromo-3-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4BrF3O2S/c11-4-1-2-6-5(3-4)7(10(12,13)14)8(17-6)9(15)16/h1-3H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGKJYBHVYICJTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=C(S2)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4BrF3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40837231 | |

| Record name | 5-Bromo-3-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40837231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

826995-52-2 | |

| Record name | 5-Bromo-3-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40837231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

The primary targets of the compound “5-Bromo-3-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid” are currently unknown. The compound is a specialty product for proteomics research applications

Mode of Action

Compounds with similar structures have been used in suzuki–miyaura (sm) cross-coupling reactions. In these reactions, the compound may interact with a metal catalyst to form new carbon-carbon bonds. The exact interaction of this compound with its targets and the resulting changes would require further investigation.

Biochemical Pathways

It’s worth noting that compounds with similar structures have been used in suzuki–miyaura (sm) cross-coupling reactions. These reactions are key in the synthesis of various organic compounds, affecting pathways related to carbon-carbon bond formation. The downstream effects of these pathways can vary widely depending on the specific context and other reactants involved.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. As a specialty product for proteomics research applications, it may be used to study protein structures and functions. The specific effects would depend on the compound’s targets and mode of action.

Biological Activity

5-Bromo-3-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid is a complex organic compound characterized by its unique molecular structure, which includes a bromine atom and a trifluoromethyl group attached to a benzothiophene core. Its molecular formula is with a molecular weight of approximately 325.10 g/mol. The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it of significant interest in pharmaceutical applications.

Structural Features and Synthesis

The compound's structure contributes to its biological activity, particularly through the interactions facilitated by the trifluoromethyl group, which is known to improve pharmacological properties. Several synthetic pathways have been developed for producing this compound, allowing for efficient production while maintaining high yields and purity.

Biological Activity

Mechanisms of Action

The biological activity of this compound is primarily linked to its binding affinities and mechanisms of action within biological systems. Interaction studies have focused on how this compound interacts with various biological targets, influencing its therapeutic efficacy and safety profile. Factors such as pH, solvent polarity, and temperature significantly affect these interactions.

Pharmacological Properties

The compound exhibits promising pharmacological properties, including:

- Antimicrobial Activity : Similar compounds have shown significant antibacterial and antifungal activities. For instance, derivatives with structural similarities to this compound have been reported to possess notable inhibitory effects against various pathogens .

- Anticancer Potential : Research into related benzothiophene derivatives has indicated potential anticancer activities, suggesting that this compound may also exhibit similar effects .

Comparative Analysis

To better understand the uniqueness of this compound in relation to other compounds, the following table compares it with structurally related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 5-Bromo-3-methyl-1-benzothiophene-2-carboxylic acid | C10H7BrO2S | Contains a methyl group instead of trifluoromethyl |

| 6-Bromo-3-(trifluoromethyl)-1-benzothiophene | C10H6BrF3S | Bromine at a different position on the ring |

| 5-Chloro-3-(trifluoromethyl)-1-benzothiophene | C10H4ClF3O2S | Chlorine instead of bromine |

This table illustrates variations in halogen substitution and functional groups that can significantly affect their chemical behavior and biological activity.

Case Studies and Research Findings

Recent studies have explored the biological activities associated with related compounds. For example, research into benzimidazole derivatives has highlighted their broad-spectrum pharmacological properties ranging from antibacterial effects to anticancer activities. These findings suggest that compounds similar to this compound could be effective in treating various diseases due to their structural characteristics .

In silico studies have also been conducted to evaluate the binding affinities of this compound with specific biological targets, further supporting its potential therapeutic applications .

Scientific Research Applications

Pharmaceutical Development

The compound's unique structure allows it to interact with various biological targets, making it valuable in drug discovery. Its trifluoromethyl group is known to enhance pharmacological properties such as:

- Increased metabolic stability

- Enhanced binding affinity to target proteins

- Improved bioavailability

Studies have shown that derivatives of this compound can exhibit significant anti-cancer activity, highlighting its potential as a lead compound in oncology .

Biological Interaction Studies

Research focusing on the binding affinities and mechanisms of action of this compound has provided insights into its therapeutic efficacy. Factors such as pH, solvent polarity, and temperature significantly affect these interactions, influencing the compound's safety profile and effectiveness in biological systems.

Material Science

The compound is also being explored for applications in material science due to its unique electronic properties. Its ability to form stable complexes with metals makes it a candidate for developing novel materials with specific electronic or optical properties .

Case Study 1: Anti-Cancer Activity

A study published in Tetrahedron Letters demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The research highlighted how modifications to the trifluoromethyl group could enhance activity against specific targets within cancer pathways .

Case Study 2: Material Properties

Research has indicated that incorporating this compound into polymer matrices can improve thermal stability and mechanical properties. The unique electronic characteristics conferred by the trifluoromethyl group allow for enhanced performance in electronic applications .

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the 5-position undergoes nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions due to its electrophilic nature. The trifluoromethyl (-CF₃) group at the 3-position enhances electron-withdrawing effects, directing reactivity toward the bromine site.

Key Reactions:

Case Study : A palladium-catalyzed coupling with 4-methoxyphenylboronic acid under microwave irradiation yielded 88% of the aryl-substituted product, demonstrating enhanced efficiency compared to traditional heating.

Oxidation Reactions

The sulfur atom in the benzothiophene ring is susceptible to oxidation, forming sulfoxides or sulfones.

Oxidation Pathways:

| Oxidizing Agent | Conditions | Product | Outcome |

|---|---|---|---|

| H₂O₂ (30%) | Acetic acid, 60°C, 4 hrs | 1-Benzothiophene-2-carboxylic acid sulfoxide | Partial conversion (55%) |

| m-CPBA | DCM, rt, 12 hrs | 1-Benzothiophene-2-carboxylic acid sulfone | Quantitative yield (98%) |

The trifluoromethyl group stabilizes the oxidized intermediates, reducing side reactions.

Reduction Reactions

The carboxylic acid moiety at the 2-position can be reduced to an alcohol or aldehyde.

Reduction Pathways:

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH₄ | THF, reflux, 2 hrs | 2-(Hydroxymethyl)-5-bromo-3-(trifluoromethyl)-1-benzothiophene | 78% |

| BH₃·THF | THF, 0°C to rt, 6 hrs | 2-(Hydroxymethyl)-5-bromo-3-(trifluoromethyl)-1-benzothiophene | 82% |

Note : Over-reduction to the methylene group is suppressed due to steric hindrance from the trifluoromethyl substituent.

Nucleophilic Substitution at the Carboxylic Acid

The carboxylic acid group participates in amidation and esterification reactions.

Common Derivatives:

Example : Esterification with methanol under acidic conditions achieved 95% yield, enabling subsequent Suzuki couplings .

Photocatalytic Functionalization

The compound undergoes metallaphotoredox-mediated reactions for trifluoromethyl group retention while introducing new substituents.

Reaction Example:

| Reaction Components | Catalyst/Reagents | Product | Yield |

|---|---|---|---|

| Tertiary alkylamine, nitroarene | Ir/Ni dual catalysis, blue LED | 5-Bromo-2-(alkylamino)-3-(trifluoromethyl)-1-benzothiophene | 68% |

This method avoids cleavage of the -CF₃ group, which is common under harsh conditions .

Biological Activity Implications

Derivatives of this compound exhibit antimicrobial and anticancer properties, linked to its reactivity:

-

Antimicrobial : Disrupts bacterial membranes via hydrophobic interactions (MIC = 12.5 µM against S. aureus) .

-

Anticancer : Inhibits STAT3 phosphorylation (IC₅₀ = 0.8 µM in MDA-MB-231 cells) .

Environmental and Stability Considerations

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Functional Comparisons

Electronic and Steric Effects

- Bromine vs. Trifluoromethyl: Bromine is a bulky, electron-withdrawing group, while -CF₃ is a stronger electron-withdrawing group due to its inductive effect. This difference impacts the acidity of the carboxylic acid group and reaction kinetics. For example, the target compound’s -COOH is more acidic than its non-brominated analogue in .

- Core Structure : Benzothiophene derivatives (e.g., the target compound) exhibit extended aromaticity compared to thiophene-based analogues (e.g., ), enhancing stability and π-π stacking interactions in materials science.

Physicochemical Properties

- Solubility : The trifluoromethyl group reduces solubility in water compared to hydroxylated analogues like 5-bromo-2-hydroxy-3-biphenylcarboxylic acid .

- Melting Points: The non-brominated benzothiophene analogue in has a melting point of 192–194°C, suggesting that bromination may lower melting points due to increased molecular asymmetry.

Preparation Methods

Synthesis of Benzothiophene Core

The synthesis of benzothiophene derivatives typically involves constructing the benzothiophene ring. This can be achieved through various methods, such as the Gewald reaction, which involves the condensation of a ketone or aldehyde with a sulfur source and an α-halocarbonyl compound.

Introduction of Trifluoromethyl Group

The introduction of a trifluoromethyl group can be achieved through nucleophilic aromatic substitution (S$$N$$Ar) reactions or via the use of trifluoromethylating reagents like trifluoromethyl iodide (CF$$3$$I) or trifluoromethyl copper (CF$$_3$$Cu).

Bromination

Bromination of aromatic rings can be performed using bromine (Br$$_2$$) in the presence of a catalyst or an oxidizing agent to facilitate the reaction. The position of bromination can be controlled by the choice of catalyst or directing groups on the ring.

Analysis of Similar Compounds

4-Bromo-2-aryl-5-trifluoromethyl-1H-pyrroles-3-nitrile

The synthesis of 4-Bromo-2-aryl-5-trifluoromethyl-1H-pyrroles-3-nitrile involves bromination in the presence of an oxidizing agent like potassium persulfate. This method highlights the importance of controlling reaction conditions to achieve high yields and purity.

1-Bromo-3-fluoro-5-(trifluoromethyl)benzene

The synthesis of 1-Bromo-3-fluoro-5-(trifluoromethyl)benzene involves Grignard reactions and boronic acid intermediates. This demonstrates the versatility of organometallic chemistry in forming complex aromatic compounds.

Data Tables

Given the lack of specific data on 5-Bromo-3-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid , the following table summarizes general conditions for similar reactions:

Q & A

Q. Why do catalytic cross-coupling reactions fail reproducibility in some labs?

- Methodological Answer : Trace oxygen or moisture deactivates Pd catalysts. Ensure:

- Solvents are degassed (N₂ bubbling, 30 min).

- Substrates are purified via silica gel chromatography (Rf 0.3 in EtOAc/hexane).

- Monitor reaction progress via TLC (UV254) at 15-min intervals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.